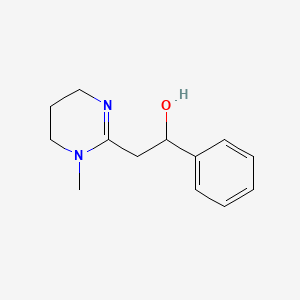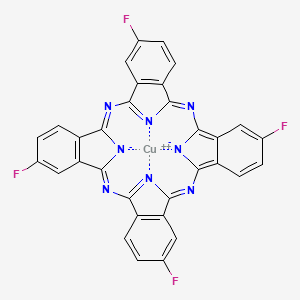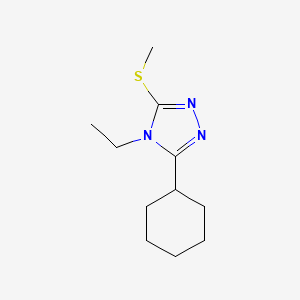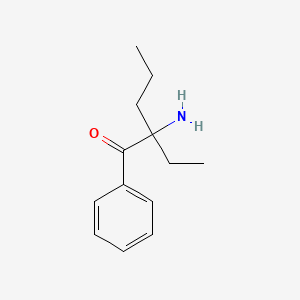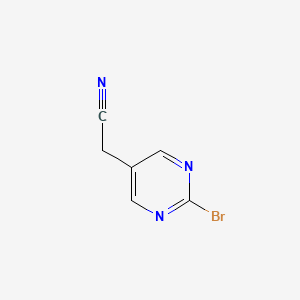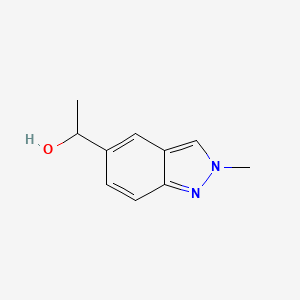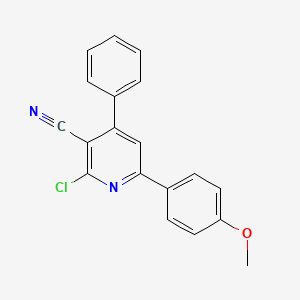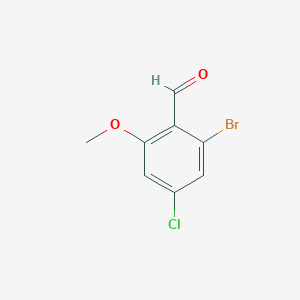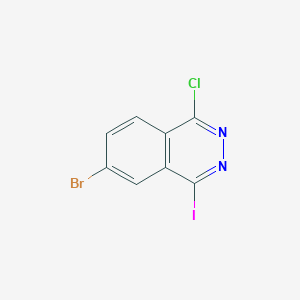
6-Bromo-1-chloro-4-iodophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-chloro-4-iodophthalazine is a heterocyclic compound with the molecular formula C8H3BrClIN2 It is a derivative of phthalazine, a bicyclic aromatic compound, and contains bromine, chlorine, and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-4-iodophthalazine typically involves multi-step reactions starting from phthalazine derivatives. One common method includes the halogenation of phthalazine to introduce bromine, chlorine, and iodine atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, advanced purification techniques, and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-4-iodophthalazine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the substituents or the phthalazine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used under inert atmosphere and moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides, thiols, or amines.
Scientific Research Applications
6-Bromo-1-chloro-4-iodophthalazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-4-iodophthalazine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity through halogen bonding, hydrophobic interactions, and electronic effects. Molecular docking studies and structure-activity relationship (SAR) analysis are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-chlorophthalazine: Lacks the iodine substituent, which may affect its reactivity and applications.
6-Iodo-1-chlorophthalazine:
4-Bromo-1-chloro-6-iodophthalazine: Positional isomer with different substitution pattern, affecting its reactivity and interactions.
Uniqueness
6-Bromo-1-chloro-4-iodophthalazine is unique due to the presence of three different halogen atoms on the phthalazine ring. This unique substitution pattern provides distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. The combination of bromine, chlorine, and iodine allows for selective functionalization and the exploration of diverse chemical space.
Properties
Molecular Formula |
C8H3BrClIN2 |
|---|---|
Molecular Weight |
369.38 g/mol |
IUPAC Name |
6-bromo-1-chloro-4-iodophthalazine |
InChI |
InChI=1S/C8H3BrClIN2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H |
InChI Key |
ORTHUMURMBEFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


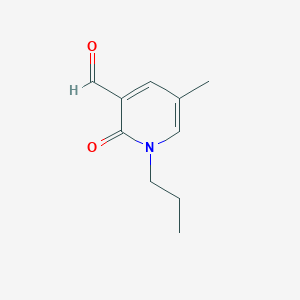
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
